1-ethyl-5-(hydrazinylmethyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-5-(hydrazinylmethyl)-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-5-(hydrazinylmethyl)-1H-1,2,4-triazole can be synthesized through a multi-step process. One common method involves the reaction of ethyl hydrazine with a suitable triazole precursor under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at temperatures ranging from 0°C to 78°C for several hours .
Industrial Production Methods: Industrial production of this compound often involves scalable solvent-free reactions. These methods are designed to be efficient and environmentally friendly, minimizing the use of hazardous solvents and reducing waste .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5-(hydrazinylmethyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
1-Ethyl-5-(hydrazinylmethyl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of high-energy-density materials and as a ligand in coordination chemistry
Mechanism of Action
The mechanism of action of 1-ethyl-5-(hydrazinylmethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the nature of the interaction .
Comparison with Similar Compounds
- 1-Ethyl-5-(hydrazinylmethyl)-1H-pyrazole
- 1-Ethyl-5-methyl-1H-1,2,4-triazole-3-carboxylate
Comparison: 1-Ethyl-5-(hydrazinylmethyl)-1H-1,2,4-triazole is unique due to its specific hydrazinylmethyl group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different set of properties that can be advantageous in certain applications, such as its potential use in high-energy-density materials and as a versatile ligand in coordination chemistry .
Properties
Molecular Formula |
C5H11N5 |
---|---|
Molecular Weight |
141.18 g/mol |
IUPAC Name |
(2-ethyl-1,2,4-triazol-3-yl)methylhydrazine |
InChI |
InChI=1S/C5H11N5/c1-2-10-5(3-8-6)7-4-9-10/h4,8H,2-3,6H2,1H3 |
InChI Key |
SYXGOFJMFWMWDE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC=N1)CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.